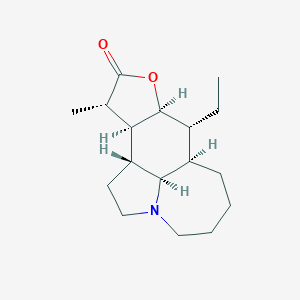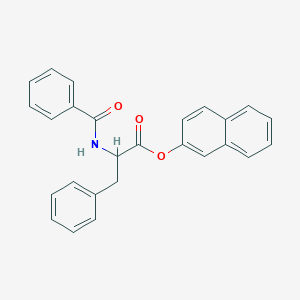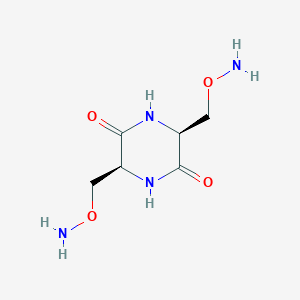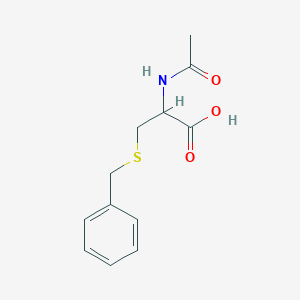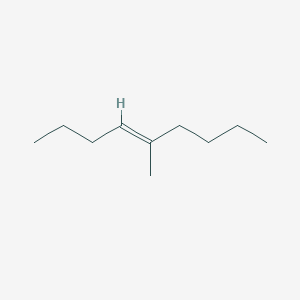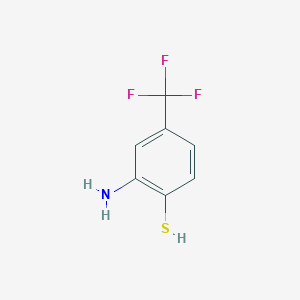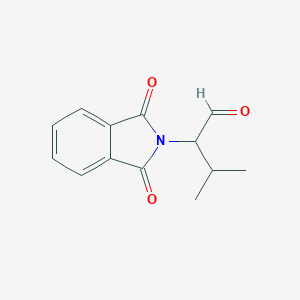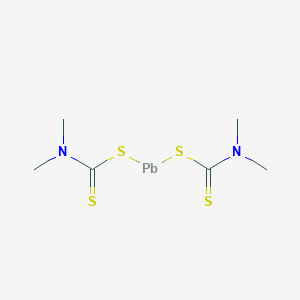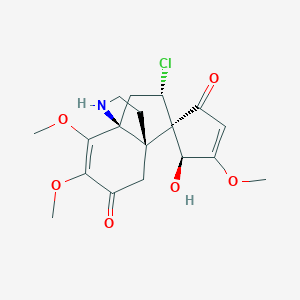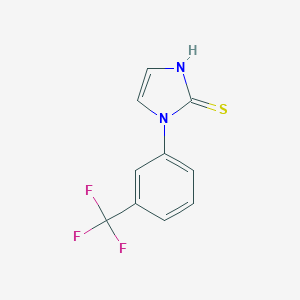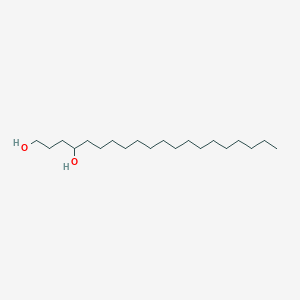
1,4-Icosanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Icosanediol, also known as icosane-1,4-diol, is a chemical compound with the molecular formula C20H42O2. It is a white, crystalline substance with a melting point of 54-56°C and a boiling point of 338°C. This compound has a wide range of applications in various fields, including medicine, cosmetics, and materials science.
Mecanismo De Acción
The mechanism of action of 1,4-icosanediol is not fully understood. However, it is believed to interact with the cell membrane, altering its fluidity and permeability. This may lead to changes in cellular functions, such as ion transport and signal transduction.
Biochemical and Physiological Effects
1,4-Icosanediol has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-icosanediol in lab experiments is its biocompatibility. It has low toxicity and is biodegradable, making it a suitable candidate for biomedical applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,4-icosanediol. One area of interest is the development of new synthetic routes for this compound, which could lead to improved yields and lower costs. Another area of interest is the investigation of its potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an antimicrobial and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 1,4-icosanediol can be achieved through several methods, including the reduction of icosanedione, the catalytic hydrogenation of icosanedial, and the hydrolysis of icosanoyl chloride. The most commonly used method is the reduction of icosanedione using sodium borohydride or lithium aluminum hydride as a reducing agent.
Aplicaciones Científicas De Investigación
1,4-Icosanediol has been extensively studied for its various scientific research applications. It has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. It has also been used as a building block for the synthesis of surfactants, which have applications in the cosmetics and personal care industries.
Propiedades
Número CAS |
16274-31-0 |
|---|---|
Nombre del producto |
1,4-Icosanediol |
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
icosane-1,4-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21/h20-22H,2-19H2,1H3 |
Clave InChI |
RAZKJGDSGFGVPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCO)O |
Sinónimos |
1,4-Icosanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



